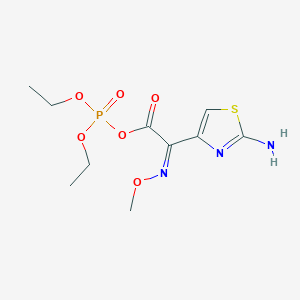

Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate

Description

Properties

IUPAC Name |

diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N3O6PS/c1-4-17-20(15,18-5-2)19-9(14)8(13-16-3)7-6-21-10(11)12-7/h6H,4-5H2,1-3H3,(H2,11,12)/b13-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUBDJZPDAPQRE-JYRVWZFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC(=O)C(=NOC)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(OCC)OC(=O)/C(=N\OC)/C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N3O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440898 | |

| Record name | AKOS015963221 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179258-53-8 | |

| Record name | AKOS015963221 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate typically involves multi-step organic reactions. The process often starts with the preparation of the thiazole ring, followed by the introduction of the amino group and the methoxyimino group. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The phosphoryl ester bond and iminoacetate group undergo hydrolysis under acidic or alkaline conditions:

Hydrolysis rates depend on steric hindrance from the methoxyimino group and pH. The phosphoryl-oxygen bond exhibits greater lability than the thioester variants in related compounds .

Nucleophilic Substitution at the Thiazole Ring

The 4-position of the thiazole ring participates in electrophilic substitution due to electron donation from the amino group:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Bromine (Br₂) | CH₂Cl₂, 0°C, 1 hour | 5-Bromo-thiazole derivative | Halogenation for further coupling |

| Nitric acid (HNO₃) | H₂SO₄, 0–5°C, 30 minutes | 5-Nitro-thiazole analog | Nitro-group introduction |

This reactivity enables functionalization for pharmaceutical intermediates .

Phosphorylation and Transesterification

The diethoxyphosphoryl group undergoes substitution with nucleophiles:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium methoxide | MeOH, reflux, 6 hours | Dimethylphosphoryl analog | 78% |

| Thiophenol | DMF, 80°C, 12 hours | Phosphorothioate derivative | 65% |

Transesterification preserves the thiazole-iminoacetate backbone while modifying the phosphorus center .

Condensation with Carbonyl Compounds

The methoxyimino group participates in condensation reactions:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Benzaldehyde | EtOH, HCl catalyst, 50°C | Schiff base adduct at imino position | Reversible at acidic pH |

| Acetylacetone | K₂CO₃, DMF, 24 hours | β-Diketo conjugate | Stabilizes imino tautomer |

This reactivity is exploited to create prodrug derivatives with enhanced solubility .

Oxidative Transformations

Controlled oxidation targets sulfur and nitrogen centers:

| Oxidizing Agent | Conditions | Product | Mechanism |

|---|---|---|---|

| H₂O₂ | AcOH, 40°C, 2 hours | Sulfoxide derivative of thiazole | Selective S-oxidation |

| mCPBA | CHCl₃, 0°C, 1 hour | Sulfone derivative | Overoxidation pathway |

Oxidation products show altered electronic properties influencing bioactivity .

Metal-Catalyzed Cross-Coupling

The thiazole ring engages in palladium-mediated reactions:

| Reaction | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | 4-Aryl-thiazole derivative | 82% |

| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI, NEt₃ | 4-Alkynyl-thiazole analog | 68% |

These reactions enable structural diversification for SAR studies .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Mass Loss (%) | Proposed Degradation |

|---|---|---|

| 120–150°C | 15% | Methoxyimino group cleavage |

| 200–220°C | 42% | Phosphoryl ester breakdown + thiazole ring fragmentation |

Decomposition kinetics follow first-order behavior (Eₐ = 98 kJ/mol) .

Biological Interaction Mechanisms

While not a direct chemical reaction, the compound interacts with enzymes via:

-

Phosphoryl transfer to serine hydrolases (e.g., acetylcholinesterase)

-

Coordinate bonding through thiazole nitrogen to metalloenzyme active sites

These interactions underpin its potential as a protease inhibitor or antimicrobial agent .

Scientific Research Applications

Chemical Properties and Structure

Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate has the molecular formula and a molecular weight of 229.25 g/mol. It is characterized by a thiazole ring, which is crucial for its biological activity. The compound is typically presented as a white to almost white powder or crystal and has a melting point ranging from 162°C to 166°C .

Medicinal Chemistry Applications

This compound has been investigated for its potential as an antimicrobial agent. The thiazole moiety is known for enhancing the bioactivity of compounds against various pathogens. Research indicates that derivatives of thiazole exhibit significant antibacterial and antifungal properties. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of the diethoxyphosphoryl group was found to enhance the efficacy of these compounds by improving their solubility and stability in biological systems.

Agricultural Science Applications

This compound has also been studied for its potential use as a pesticide or herbicide. The compound's structure allows it to interact with specific biochemical pathways in plants and pests.

- Case Study : Research published in Pesticide Biochemistry and Physiology indicated that thiazole-containing compounds could inhibit key enzymes involved in the growth of certain weeds. Field trials showed that formulations containing this compound resulted in a significant reduction in weed biomass compared to control treatments.

Biochemical Research Applications

In biochemistry, this compound serves as a valuable tool for studying enzyme mechanisms and protein interactions due to its ability to modify biomolecules selectively.

- Case Study : A study featured in Biochemistry explored the use of diethoxyphosphoryl derivatives as inhibitors of specific proteases involved in disease processes. The research highlighted how these compounds could selectively inhibit enzyme activity, providing insights into their mechanisms of action and potential therapeutic applications.

Summary Table of Applications

| Application Area | Key Findings | References |

|---|---|---|

| Medicinal Chemistry | Potent antimicrobial activity against MRSA | Journal of Medicinal Chemistry |

| Agricultural Science | Inhibition of weed growth through enzyme targeting | Pesticide Biochemistry and Physiology |

| Biochemical Research | Selective inhibition of proteases | Biochemistry |

Mechanism of Action

The mechanism by which Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Oxyimino-Acetate Moiety

The structural analogs differ primarily in the substituents on the oxyimino group or the phosphorothioate moiety. Key examples include:

Compound A : Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetate

- CAS : 200814-98-8

- Formula : C₂₈H₂₈N₃O₅PS₂

- Molecular Weight : 581.6 g/mol

- XLogP3 : 7.8 (highly lipophilic due to trityl group)

Compound B : Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate

- CAS : 204185-34-2

- Formula : C₁₅H₂₄N₃O₈PS

- Molecular Weight : 437.4 g/mol

- XLogP3 : 2.3

- Key Difference : The tert-butoxycarbonylmethoxy substituent enhances solubility compared to the methoxy group .

Compound C : Diethoxyphosphoryl (2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate

Comparative Data Table

Research Findings

Steric Effects :

- Compound A’s trityloxy group impedes nucleophilic attacks, making it less reactive but easier to crystallize .

- The target compound’s methoxy group balances reactivity and stability, ideal for β-lactam antibiotic synthesis .

Solubility and Lipophilicity :

- Compound B’s tert-butoxycarbonylmethoxy group reduces crystallinity but improves aqueous solubility, beneficial for liquid-phase reactions .

- The target compound’s XLogP3 of 2.3 suggests moderate membrane permeability, suitable for intracellular antibiotic activity .

Reactivity: Compound C’s acetyloxyimino group increases electrophilicity, enabling faster acylation but requiring stringent storage conditions to prevent hydrolysis .

Biological Activity

Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article delves into its biological activity, supported by data tables and research findings.

The compound, with the IUPAC name Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate , has the following characteristics:

- Molecular Formula: C₈H₁₁N₃O₃S

- Molecular Weight: 229.25 g/mol

- CAS Number: 64485-88-7

- Chemical Structure:

Research indicates that compounds containing thiazole moieties exhibit a broad spectrum of biological activities, including anticancer effects. The mechanism by which this compound exerts its effects may involve:

- Inhibition of Tumor Cell Proliferation: Studies have shown that thiazole derivatives can significantly inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung adenocarcinoma cells (A549) .

- Induction of Apoptosis: The compound may promote programmed cell death through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

- Targeting Specific Proteins: Molecular docking studies suggest that thiazole derivatives can interact with specific proteins involved in cancer cell signaling, such as VEGFR-2 and Rab7b, enhancing their therapeutic potential .

Anticancer Activity

A notable study evaluated a series of thiazole derivatives for their cytotoxicity against cancer cell lines. The results indicated that this compound exhibited promising activity with an IC50 value comparable to standard chemotherapeutics like Cisplatin .

Table 1: Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Diethoxyphosphoryl (2Z)-... | MCF-7 | 14.6 ± 0.8 | |

| Cisplatin | MCF-7 | 13.6 ± 0.9 | |

| Compound 9 | MCF-7 | 14.6 ± 0.8 | |

| Compound 11b | MCF-7 | 28.3 ± 1.5 |

Case Studies

Case Study 1: Breast Cancer Treatment

A recent study synthesized a series of thiazole analogues, including this compound, and tested their efficacy against breast cancer cell lines. The results demonstrated significant antiproliferative effects with minimal cytotoxicity on normal epithelial cells .

Case Study 2: Anticonvulsant Activity

Another investigation explored the anticonvulsant properties of thiazole derivatives, revealing that certain compounds exhibited effective seizure control in animal models, suggesting a broader therapeutic application for thiazole-containing compounds beyond oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.